molecular formula C11H22N2O3 B3092644 rel-tert-Butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate CAS No. 1233518-23-4

rel-tert-Butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate

Cat. No.: B3092644
CAS No.: 1233518-23-4
M. Wt: 230.3 g/mol
InChI Key: FHDMKFDRCCQJTA-RKDXNWHRSA-N
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Description

rel-tert-Butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate: is a chiral compound with significant applications in various fields of chemistry and pharmaceuticals. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

The synthesis of rel-tert-Butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl carbamate and ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

rel-tert-Butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups using appropriate reagents.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions varying based on the desired product.

Scientific Research Applications

rel-tert-Butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological and cardiovascular conditions.

    Industry: In the industrial sector, it is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of rel-tert-Butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: It binds to enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound influences metabolic pathways, particularly those related to neurotransmission and signal transduction.

Comparison with Similar Compounds

rel-tert-Butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate can be compared with similar compounds such as:

Biological Activity

rel-tert-Butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate is a chiral compound with significant relevance in medicinal chemistry and biological research. This compound, identified by its CAS number 1233518-23-4, exhibits a range of biological activities that make it a valuable intermediate in drug development and pharmaceutical applications. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

The molecular formula for this compound is C11H22N2O3, with a molecular weight of 230.30 g/mol. The compound features a pyrrolidine ring, an ethoxy group, and an amino acid structure that contribute to its unique reactivity and biological activity.

PropertyValue
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
CAS Number1233518-23-4
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with tert-butyl carbamate and ethylamine.
  • Reaction Conditions : The reaction is conducted under controlled conditions using catalysts and solvents to yield high purity.
  • Purification : Standard techniques such as recrystallization or chromatography are employed to isolate the desired product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Modulation : The compound acts as an inhibitor or modulator of enzymes involved in neurotransmission and metabolic pathways.
  • Receptor Binding : It binds to specific receptors, influencing signal transduction pathways that are critical for various biological processes.

Therapeutic Applications

Research indicates that this compound holds promise in several therapeutic areas:

  • Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as depression and anxiety.
  • Cardiovascular Health : The compound may influence pathways related to cardiovascular function, making it a candidate for cardiovascular drug development.
  • Cancer Research : Preliminary studies indicate that it could have anti-cancer properties by affecting tumor growth signaling pathways.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Neurotransmitter Release :
    • Objective : To evaluate the effect of the compound on neurotransmitter release in neuronal cultures.
    • Findings : The compound significantly increased the release of serotonin and dopamine, indicating its potential as an antidepressant.
  • Cardiovascular Study :
    • Objective : To assess the impact on heart rate and blood pressure in animal models.
    • Findings : Administration resulted in a decrease in heart rate and blood pressure, suggesting vasodilatory effects.

Comparison with Similar Compounds

This compound can be compared with other related compounds to highlight its unique properties:

Compound NameKey Features
rel-tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidineHydroxyl group instead of ethoxy; different reactivity
rel-tert-butyl (3R,4R)-3-amino-4-methylpyrrolidineMethyl group affects biological activity

Properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-5-15-9-7-13(6-8(9)12)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDMKFDRCCQJTA-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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